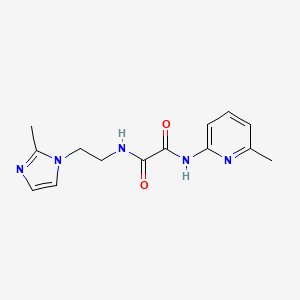

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Beschreibung

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative featuring a 2-methylimidazole moiety linked via an ethyl chain to one amide nitrogen and a 6-methylpyridin-2-yl group attached to the other amide nitrogen.

Eigenschaften

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUJSNZYUYFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can be represented as follows:

Structural Features

- Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.

- Oxalamide Moiety : Enhances binding properties through hydrogen bonding.

- Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

-

Formation of the Imidazole Derivative :

- Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.

-

Synthesis of the Oxalamide :

- The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.

Synthesis Overview Table

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Imidazole formation | Basic conditions |

| 2 | Oxalamide synthesis | Inert atmosphere, dichloromethane |

The biological activity of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.

Case Studies

Research indicates that compounds similar to N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exhibit significant antiproliferative effects in cancer cell lines:

- Antiproliferative Activity :

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Simple imidazole derivative | Known for antimicrobial properties |

| Oxalamide Derivatives | Various structures with oxalamide groups | Used in pharmaceuticals for diverse applications |

| N1-(2-Methylimidazolyl) derivatives | Variants with different substituents | Exhibit varied anticancer activities |

Research Findings

Recent studies highlight the potential of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Oxalamides

Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

- Imidazole vs. Aromatic Substitutents : The target compound’s 2-methylimidazole group may enhance metabolic stability compared to purely aromatic substituents (e.g., dimethoxybenzyl in S336), as imidazoles are less prone to oxidative degradation .

- Pyridine Modifications: The 6-methylpyridin-2-yl group contrasts with unmodified pyridines in S336 and No. 1766. Methylation could alter solubility or receptor affinity, as seen in related compounds where pyridine methylation improves bioavailability .

Key Findings :

- Metabolic Stability: The target compound’s imidazole and methylpyridine groups may resist amide hydrolysis, akin to No. 1768, which undergoes rapid hepatic metabolism without cleavage of the oxalamide bond .

- Safety: FAO/WHO evaluations of structurally related oxalamides (e.g., No. 1768, No. 1770) established a NOEL of 100 mg/kg/day, with margins of safety exceeding 500 million for human exposure . This suggests the target compound may share a favorable safety profile if metabolized similarly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.